Product packaging for 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine(Cat. No.:CAS No. 50461-54-6)

3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine

Cat. No.: B3269205
CAS No.: 50461-54-6
M. Wt: 160.22 g/mol
InChI Key: IFBCFXJHNJUIRK-UHFFFAOYSA-N
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Description

Significance of the Tetrahydropyridine (B1245486) Moiety in Heterocyclic Chemistry Research

The tetrahydropyridine (THP) moiety is a partially saturated nitrogen-containing heterocycle that serves as a crucial building block in organic synthesis and drug discovery. westminster.ac.uk Its structural isomers, including 1,2,3,6-tetrahydropyridine (B147620), are of significant interest to researchers. auctoresonline.org

The tetrahydropyridine ring system is a recurring motif in a multitude of natural products, particularly in alkaloids. researchgate.net This prevalence in nature has inspired the synthesis of a vast array of THP derivatives. auctoresonline.org The exploration of these synthetic derivatives is often aimed at mimicking or enhancing the biological activities observed in their natural counterparts. The development of novel synthetic methodologies for creating substituted tetrahydropyridines is an active area of research, driven by the potential for discovering new bioactive molecules. researchgate.net

In medicinal chemistry, a "privileged pharmacophore" is a molecular framework that is able to bind to multiple biological targets. The tetrahydropyridine moiety is recognized as such a scaffold. westminster.ac.uk Its derivatives have been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. auctoresonline.orgresearchgate.net The ability to introduce various substituents onto the THP ring allows for the fine-tuning of a molecule's pharmacological profile, making it a valuable tool in the design of new therapeutic agents. auctoresonline.org

Research Context of 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine within Pyridine-Based Compounds

The compound this compound fits within this research landscape by combining the established pharmacological importance of the pyridine (B92270) ring with the versatile and privileged nature of the tetrahydropyridine moiety. This combination suggests that derivatives of this scaffold could be explored for a variety of biological targets.

Overview of Academic Research Trajectories for the Compound and its Analogs

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for its analogs are well-established. The general approach involves the synthesis of libraries of related compounds with modifications on both the pyridine and tetrahydropyridine rings. These analogs are then screened for various biological activities.

For instance, research on related pyridine derivatives has led to the development of potent inhibitors of enzymes like phosphodiesterase 3 and ALK5 receptor, which are implicated in cancer and other diseases. nih.govnih.gov Similarly, analogs of tetrahydropyridine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of diabetes. researchgate.net The research on 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH oxidase 2 (NOX2) highlights the potential for complex pyridine-containing scaffolds in targeting specific enzymes involved in disease pathology. mdpi.com

The academic research trajectory for analogs of this compound would likely follow a similar path: synthesis of a diverse library of derivatives and subsequent evaluation for a range of biological activities, leveraging the known pharmacological potential of both the pyridine and tetrahydropyridine components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B3269205 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine CAS No. 50461-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-3,5,8,11H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBCFXJHNJUIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for the 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, scalability, and the introduction of molecular diversity.

Multi-Component Reactions (MCRs) in Tetrahydropyridine (B1245486) Synthesis

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic structures like tetrahydropyridines in a single step. rsc.orgufms.brufms.br These reactions offer significant advantages, including reduced reaction times, high yields, and the avoidance of hazardous organic solvents, aligning with the principles of green chemistry. rsc.org

One notable MCR approach involves the one-pot reaction of an aldehyde, an amine, and a β-ketoester. ufms.br For instance, the reaction of an aromatic aldehyde, an amine, and ethyl acetoacetate (B1235776) can be catalyzed by various agents, including Lewis acids, to furnish highly functionalized tetrahydropyridine derivatives. ufms.br Nanoparticle catalysts, such as those based on zinc oxide, have also been successfully employed to promote these reactions, offering benefits like high yields and catalyst recyclability. rsc.org The use of organocatalysts, such as L-proline, has enabled the development of asymmetric MCRs, leading to the synthesis of chiral tetrahydropyridines with good enantioselectivity. rsc.org

A key feature of many MCRs is the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation. rsc.org For example, a triple-domino Michael/aza-Henry/cyclization reaction has been developed using a quinine-derived squaramide catalyst to produce tetrahydropyridines with three contiguous stereogenic centers. nih.gov

Coupling Reactions and Their Applications (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in constructing the C-C bond between the pyridine (B92270) and tetrahydropyridine precursors. researchgate.net This methodology allows for the efficient and regioselective formation of arylated pyridines. researchgate.netresearchgate.net For instance, the Suzuki coupling of a suitably protected 4-halotetrahydropyridine with 3-pyridylboronic acid or its esters provides a direct route to the this compound core.

The efficiency of the Suzuki coupling can be significantly influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov Water-soluble phosphine (B1218219) ligands have been shown to facilitate the coupling of various heterocyclic substrates in aqueous solvent systems. nih.gov The reaction conditions can be optimized to achieve high yields and selectivity, even with challenging substrates. researchgate.net For example, the site-selective arylation of polychlorinated pyridines has been accomplished through careful control of the reaction parameters. researchgate.net

N-Alkylation and Other Functionalization Reactions

The nitrogen atom of the tetrahydropyridine ring offers a prime site for introducing a wide range of substituents through N-alkylation reactions. This functionalization is crucial for modulating the pharmacological properties of the resulting analogs. The reaction typically involves treating the parent tetrahydropyridine with an alkyl halide or other electrophilic species in the presence of a base. nih.gov

The choice of base and solvent can significantly impact the outcome of the N-alkylation. For instance, in the alkylation of pyridone-type structures, the use of sodium hydride in DMF often favors N-alkylation, while silver salts in benzene (B151609) can lead to O-alkylation. nih.gov In some cases, direct alkylation may not be regioselective, necessitating alternative synthetic strategies, such as a Buchwald coupling approach, to achieve the desired N-alkylated product. nih.gov

Furthermore, the reactivity of the pyridine nitrogen towards alkylation has been studied, with reports indicating that reactions with organometallic reagents like lithium, magnesium, and zinc alkyls can lead to N-alkylation, sometimes followed by rearrangement to 2-alkylated species. researchgate.net

Partial Reduction Approaches

The partial reduction of pyridinium (B92312) salts or dipyridyl compounds presents another viable pathway to the this compound core. researchgate.netliv.ac.uk This method is particularly attractive as it starts from readily available pyridine precursors. researchgate.net The chemoselectivity of the reduction is a key challenge, as over-reduction can lead to the corresponding piperidine (B6355638) derivative.

Rhodium-catalyzed transfer hydrogenation has proven to be an efficient and chemoselective method for the reduction of pyridinium salts to 1,2,3,6-tetrahydropyridines. liv.ac.uk The reaction, promoted by an iodide anion, can be carried out under mild conditions using a formic acid/triethylamine mixture as the hydrogen source. liv.ac.uk The substitution pattern on the pyridinium ring can influence the regioselectivity of the reduction. liv.ac.uk

Another approach involves the C–H activation–cyclization–reduction cascade of imines and alkynes, which can lead to highly substituted 1,2,3,6-tetrahydropyridines with high diastereoselectivity. nih.gov This one-pot procedure offers a versatile route to complex piperidine derivatives. nih.gov Additionally, the partial reduction of pyridinium salts with reducing agents like sodium borohydride (B1222165) can be controlled to yield dihydropyridones, which are versatile intermediates for further synthetic transformations. nih.gov

Design and Synthesis of Advanced Analogs and Derivatives

Building upon the core this compound scaffold, medicinal chemists have designed and synthesized a plethora of advanced analogs and derivatives to explore structure-activity relationships and optimize pharmacological profiles. researchgate.netauctoresonline.org

Strategic Modifications at the Pyridine Ring

Modifications to the pyridine ring of the this compound moiety are a key strategy for fine-tuning the electronic properties and biological activity of the molecule. nih.gov The introduction of various substituents onto the pyridine ring can significantly impact the compound's interaction with its biological target.

The Suzuki-Miyaura coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at specific positions on the pyridine ring. academie-sciences.frrsc.org This allows for the systematic exploration of how different aromatic substituents affect biological activity. For instance, the synthesis of 4'-aryl-substituted terpyridines has been achieved through palladium-catalyzed cross-coupling of a brominated terpyridine with various aryl boronic acids. rsc.org Similar strategies can be applied to modify the pyridine ring of this compound.

Furthermore, the direct C-4 alkylation of pyridines, a traditionally challenging transformation, has been made more accessible through the use of blocking groups, enabling the regioselective introduction of alkyl substituents. nih.gov This method provides access to a wider range of 4-alkylated pyridine building blocks for analog synthesis.

The following table summarizes some of the strategic modifications made to the pyridine ring and the resulting analogs:

Modification Strategy Starting Material Reagents and Conditions Resulting Analog Reference
Introduction of substituents2-aminonicotinic acidHalogenation, cyclization, chlorination2,4-dichloro-6-halogeno-pyrido[2,3-d]pyrimidine researchgate.net
Arylation via Suzuki Coupling4'-bromoterpyridineAryl boronic acids, Pd catalyst4'-aryl-substituted terpyridines rsc.org
C-4 AlkylationPyridineMaleate-derived blocking group, Minisci-type alkylationC-4 alkylated pyridines nih.gov
Introduction of CarboxamidePyridine-3-carboxylic acidMultistep synthesisN-(4-phenylthiazol-2-yl)nicotinamide analogs nih.gov
Heterocycle Interconversion6-R-2-bromopyridinesPotassium amide, liquid ammoniaPyrimidine derivatives wur.nl

Substituent Effects on the Tetrahydropyridine Moiety

The synthetic viability and subsequent biological activity of tetrahydropyridine (THP) derivatives are significantly influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net Research into the derivatization of the THP scaffold has demonstrated that both electronic and steric factors of substituents play a crucial role in the outcomes of synthetic transformations. researchgate.netacs.org

The pharmacological activities of compounds containing a THP ring are often dependent on the substituent pattern. researchgate.net For instance, in the rhodium-catalyzed asymmetric reductive Heck reaction to form 3-substituted tetrahydropyridines, the electronic properties of substituents on the coupling partner, such as an aryl boronic acid, have a discernible effect on reaction yield and enantioselectivity. acs.org Studies have shown that both electron-withdrawing groups (e.g., -CF3, -CO2Me, -Cl) and electron-donating groups (e.g., -OMe, -Me) on the aryl nucleophile are well-tolerated, consistently providing the corresponding 3-aryl-tetrahydropyridine products in good yields and with high enantiomeric excess. acs.org

Steric hindrance, particularly from ortho-substituents on an incoming aryl group, can also affect the reaction's success. researchgate.net However, in some catalytic systems, even sterically demanding ortho-substituted aryl boronic acids have been successfully coupled, yielding products with excellent enantioselectivity, demonstrating the robustness of the catalytic method. acs.org

The table below summarizes the effect of different substituents on the synthesis of 3-substituted tetrahydropyridines via a Rh-catalyzed asymmetric reductive Heck reaction. acs.org

Substituent on Phenyl Boronic AcidPositionTypeYield (%)Enantiomeric Excess (ee %)
-H-Neutral8196
-CF34'Electron-Withdrawing8297
-CO2Me4'Electron-Withdrawing7997
-Cl4'Electron-Withdrawing8596
-OMe4'Electron-Donating8496
-Me4'Electron-Donating8396
-OMe3'Electron-Donating7597
-Me2'Electron-Donating (Sterically Hindered)8198

This table is generated based on data from a study on Rh-catalyzed asymmetric carbometalation. acs.org

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its derivatives is contingent upon the careful optimization of reaction conditions to maximize product yields and minimize byproduct formation. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reagents. mdpi.comresearchgate.netnih.gov

Multicomponent reactions for pyridine synthesis are often optimized by screening various metal Lewis acid catalysts. researchgate.net For instance, the use of gallium triflate has been shown to be highly effective in domino reactions for synthesizing functionalized pyridines. researchgate.net In other synthetic routes, such as the Suzuki cross-coupling, optimization involves adjusting the base, catalyst loading, and ligand. An improved synthesis of pyrrolo[2,3-b]pyridine-based inhibitors found that using a 1.5-fold excess of one coupling partner could more than double the yield of the target product compared to the original patented method. mdpi.com

The choice of energy source can also dramatically impact reaction outcomes. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating pyridine formation. nih.gov In a comparative study, the synthesis of novel pyridine derivatives via a one-pot, four-component reaction was significantly more efficient under microwave irradiation (2-7 minutes, 82-94% yield) compared to conventional heating (6-10 hours, 65-85% yield). nih.gov

The table below illustrates the optimization of a Suzuki cross-coupling reaction for the synthesis of a key intermediate. mdpi.com

EntryBaseCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1K3PO45Dioxane/H2O10025
2K2CO35Dioxane/H2O10048
3Cs2CO35Dioxane/H2O10055
4Na2CO3 5 Dioxane/H2O 100 61
5Na2CO32.5Dioxane/H2O10052
6Na2CO35Toluene/H2O10045
7Na2CO35DME/H2O8558

This table is adapted from data on the optimized synthesis of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine based inhibitors. mdpi.com

Similarly, the optimization of a rhodium-catalyzed asymmetric reaction to produce tetrahydropyridines involved screening different ligands, bases, and solvent systems. acs.org The combination of (S)-Segphos as a ligand with aqueous cesium hydroxide (B78521) in a mixed solvent system at 70 °C was found to be optimal, affording the product in high yield and enantioselectivity. acs.org These examples underscore the critical importance of systematic optimization to achieve efficient and selective syntheses in this class of compounds.

Molecular Interactions and Pharmacological Targets

Ligand-Receptor Binding and Agonist/Antagonist Profiles

The interaction of compounds containing the 3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine core with various neurotransmitter receptors is a primary area of investigation. These interactions are fundamental to their potential pharmacological effects.

Derivatives built upon the this compound framework have shown significant activity at several serotonin (B10506) (5-HT) receptor subtypes.

5-HT6 Receptor: A notable area of research has been the development of potent and selective 5-HT6 receptor antagonists based on the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole structure. nih.govnih.gov A series of N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives demonstrated high affinity for the 5-HT6 receptor. nih.gov Specific analogs, such as 4-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-1-sulfonyl]-phenylamine and its 5-methoxy counterpart, exhibited affinities (Ki) of 0.4 nM and 3.0 nM, respectively. nih.gov These compounds were confirmed to function as antagonists, inhibiting the production of adenylate cyclase at sub-nanomolar concentrations. nih.gov Further studies on N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives also led to the identification of potent and selective 5-HT6 receptor antagonists. nih.gov Antagonism at the 5-HT6 receptor is investigated for its potential to yield pro-cognitive effects. nih.govmdpi.com

5-HT1A, 5-HT2A, and 5-HT7 Receptors: The nature of the aromatic ring system attached to the tetrahydropyridine (B1245486) moiety is crucial for binding to other serotonin receptors. In studies comparing 3-(1,2,3,6-tetrahydropyridin-4-ly)-1H-indole derivatives with their 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine (7-azaindole) counterparts, the indole (B1671886) moiety was found to be critical for maintaining binding activity at 5-HT2A and 5-HT7 receptors. Replacing the indole with 7-azaindole (B17877) resulted in a significant loss of affinity for these receptors. The topology of substituents on related scaffolds has also been shown to influence affinity for 5-HT1A and 5-HT2A receptors. mdpi.com

The this compound scaffold and its analogs are also investigated for their interactions with dopamine (B1211576) receptors.

Dopamine D4 Receptor: The dopamine D4 receptor is a target for various neurological and psychiatric conditions. wikipedia.orgelifesciences.org Ligands incorporating a pyrrolo[2,3-b]pyridine group, which is an isostere of the pyridine (B92270) ring in the title compound, have been developed as selective D4 receptor antagonists. chemrxiv.org For instance, L-745,870, which contains a 1H-pyrrolo[2,3-b]pyridine core, is a well-characterized antagonist with high affinity (Ki ~0.43 nM) and over 1000-fold selectivity for the D4 receptor compared to other dopamine receptors. elifesciences.orgchemrxiv.org The crystal structure of the D4 receptor in complex with this antagonist reveals a specific binding pocket that accommodates the ligand. elifesciences.org More broadly, 4-heterocyclylpiperidines, which share structural similarities, have been explored as selective, high-affinity ligands at the human dopamine D4 receptor. nih.gov

Dopamine D2 Receptor: While direct data on this compound is limited, related structures show affinity for the D2 receptor. The tetrahydropyridine motif is present in compounds reported as dopamine D2 receptor agonists. auctoresonline.org Systematic exploration of 4-heterocyclylpiperidines has been conducted to understand structure-activity relationships regarding D4 affinity and selectivity over D2 receptors. nih.gov

Based on the available scientific literature, there is no direct evidence of interaction between this compound or its immediate derivatives and the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Research into mGluR5 negative allosteric modulators (NAMs) has focused on distinct chemical scaffolds, such as those containing thiazole, pyridine, or pyrazole (B372694) cores. nih.govnih.govacs.org

Research into related tetrahydropyridine isomers suggests potential interactions with muscarinic receptors. A study of novel 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines, which are structural isomers of the title compound, identified them as potent and functionally selective M1 muscarinic receptor agonists. nih.gov Specifically, (pentyloxy)- and (hexyloxy)-substituted analogs were highly potent in a functional M1 assay (rabbit vas deferens) while having low efficacy at M2 (guinea pig atria) and M3 (guinea pig ileum) receptors. nih.gov The unsubstituted version of this scaffold, however, was a potent but nonselective muscarinic agonist. nih.gov

Transporter Modulation

Beyond direct receptor binding, derivatives of the core structure have been assessed for their ability to modulate the activity of neurotransmitter transporters.

The this compound framework is a component of molecules designed to inhibit serotonin reuptake. Reuptake inhibitors block the serotonin transporter (SERT), thereby increasing the extracellular concentration of serotonin. nih.gov Studies have been conducted on derivatives of 3-(1,2,3,6-tetrahydropyridin-4-ly)-1H-indole to evaluate their potential for serotonin reuptake inhibition, often in conjunction with 5-HT1A receptor affinity, to create multi-target agents. Furthermore, 2'-NH2-MPTP, a derivative of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), has been shown to deplete serotonin and norepinephrine (B1679862) in rats, which suggests an interaction with their respective transporters. nih.govresearchgate.net

Dopamine Transporter (DAT)

The well-studied analogue, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), demonstrates the importance of the tetrahydropyridine structure for interaction with the dopaminergic system. nih.govnih.gov The neurotoxicity of MPTP is linked to its uptake into dopamine neurons via the DAT. nih.gov Another analogue, S-CE-123, has been identified as a low-affinity but highly selective dopamine reuptake inhibitor, with an IC50 of 2.8 µM and a Ki of 0.61 µM at the human DAT (hDAT). mdpi.com This suggests that the tetrahydropyridine scaffold is a viable backbone for compounds targeting the dopamine transporter.

Norepinephrine Transporter (NET)

The Norepinephrine Transporter (NET) is highly homologous to the DAT and is another important target for various compounds. nih.gov Both DAT and NET can transport dopamine. nih.gov The affinity of compounds for NET can be evaluated using radioligand binding assays, often with [3H]nisoxetine. nih.govresearchgate.net

Research on chimeras of DAT and NET has helped identify specific amino acid residues within transmembrane domains that are crucial for high-affinity binding of certain ligands, such as tricyclic antidepressants, to NET. nih.gov While direct data for this compound is scarce, the affinity of related compounds underscores the potential for interaction. For instance, venlafaxine (B1195380) shows a preferential affinity for the serotonin transporter over NET, with very low affinity for DAT. researchgate.net The development of radiolabeled phenyltropanes like [3H]CFT has been explored for labeling the human NET (hNET) to better characterize the binding of various ligands. nih.gov

Enzyme Inhibition and Metabolism

The metabolic fate and enzyme interactions of this compound are largely influenced by its tetrahydropyridine core, which is a known substrate and inhibitor of key enzymes.

Monoamine Oxidase (MAO-A and MAO-B) Substrate and Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines. mdpi.com The tetrahydropyridine ring structure is central to the interaction with these enzymes. The analogue MPTP is a known substrate for MAO-B, which oxidizes it to the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+). nih.gov This bioactivation is a critical step in its mechanism of action. nih.gov

Studies on MPTP and its analogues reveal varying degrees of inhibition for MAO-A and MAO-B. MPTP itself is a competitive and reversible inhibitor of MAO-A (Ki = 9 µM) and a less potent, noncompetitive inhibitor of MAO-B (Ki = 106 µM) in rat brain homogenates. nih.gov The inhibition of MAO-A by MPTP can prevent the breakdown of dopamine. nih.gov Another analogue, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (B1618533) (CPTP), also demonstrates dose-dependent inhibition of both MAO-A and MAO-B, with a higher selectivity for MAO-A. nih.gov The 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) ring is considered essential for the time-dependent inhibition of MAO. nih.gov

Inhibition Constants (Ki) of MPTP for MAO Isoforms
CompoundEnzymeInhibition Constant (Ki)Inhibition TypeSource
MPTPMAO-A (rat brain)9 µMCompetitive, Reversible nih.gov
MPTPMAO-B (rat brain)106 µMNoncompetitive, Time-dependent nih.gov

Role in Metabolic Pathways

The metabolism of heterocyclic compounds is a key factor in drug design. The 1,2,3,6-tetrahydropyridine (B147620) ring present in this compound is known to have poor metabolic stability. acs.org The primary metabolic pathways for related structures, such as 4-aminopiperidines, involve N-dealkylation catalyzed predominantly by the cytochrome P450 enzyme CYP3A4. acs.org Other potential biotransformations for piperidine (B6355638) rings include hydroxylation and oxidation. acs.org

Research indicates that replacing a piperidine ring with a more polar morpholine (B109124) ring can improve metabolic stability tenfold. acs.org Similarly, converting a 1,2,3,6-tetrahydropyridine to a more stable piperazine (B1678402) analogue can also significantly enhance metabolic stability. acs.org For this compound, the tetrahydropyridine ring is a likely site of metabolic oxidation, potentially leading to the formation of a pyridinium (B92312) ion, a pathway analogous to the bioactivation of MPTP. nih.gov

Structure Activity Relationship Sar Studies

Elucidating Molecular Determinants for Receptor Recognition

The process by which a molecule like 3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is recognized by a biological receptor is a multifaceted event governed by specific molecular determinants. Key factors controlling this recognition include the molecule's size, its ability to adopt different shapes (conformational fluctuations), electrostatic interactions, and hydrophobic effects. For pyridine-containing compounds, the nitrogen atom is a critical feature, often acting as a hydrogen bond acceptor, which can be essential for anchoring the ligand in the receptor's binding site.

In the case of related pyridine (B92270) derivatives targeting the M₄ muscarinic acetylcholine (B1216132) receptor, iterative library synthesis and analysis have been used to rapidly explore SAR and identify key substituents that enhance potency. Similarly, for selective PPARγ modulators, X-ray crystallography has revealed that derivatives can adopt a binding mode identical to that of a parent compound, indicating that the core scaffold provides the fundamental recognition elements. For these modulators, the interaction with the PPARγ ligand-binding domain (LBD) is a primary determinant of activity.

Impact of Substituent Position and Electronic Properties on Activity

The placement and electronic nature of substituents on the pyridine ring of the core structure have a profound effect on biological activity. The pyridine ring's inherent electron-withdrawing nature significantly influences the acidity and reactivity of attached groups. Modifying this ring with additional electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can fine-tune the molecule's interaction with its target.

Studies on related pyridine derivatives have demonstrated that the position of a substituent is critical. For instance, in a series of PPARγ modulators, introducing a methoxy (B1213986) group at the 4- or 5-position of the pyridine ring improved in vitro potency, whereas a 2-methoxy group did not yield a highly potent compound. The electronic properties of these substituents are also a determining factor. In one study on iron-pyridinophane complexes, EWGs in the 4-position of the pyridine ring led to higher catalytic yields compared to EDGs. This effect was directly proportional to the Hammett Parameter (σp), which quantifies the electron-donating or -withdrawing ability of a substituent.

Conversely, research on imidazo[4,5-b]pyridine-based inhibitors found that a compound with an EDG exhibited stronger electrostatic and charge transfer energy with a key residue (L398) compared to compounds with EWGs. This highlights that the optimal electronic nature of a substituent is highly dependent on the specific molecular context and the target's binding site architecture. General studies on pyridine derivatives have often found that groups like -OMe, -OH, and -NH₂ enhance antiproliferative activity, while bulky groups or halogens tend to decrease it.

Table 1: Effect of 4-Position Pyridine Substituent on Catalytic Yield of Iron(III) Pyridinophane Complexes. Data from.
LigandSubstituent (at 4-position)Hammett Parameter (σp)Catalytic Yield (%)
L1-NMe₂-0.8332
L2-OMe-0.2738
L3-Me-0.1741
L4-H0.0044
L5-Cl0.2351
L6-CF₃0.5458

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical to its biological function. For a molecule like this compound, which contains flexible parts like the tetrahydropyridine (B1245486) ring and a rotatable bond connecting the two rings, conformational analysis is essential. This analysis aims to identify the spatial arrangement of atoms, or conformation, that the molecule adopts when it binds to its receptor—the so-called bioactive conformation.

Researchers use a variety of experimental and computational methods to study molecular conformations. Techniques such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY experiments, can determine the solution-state structure, while computational approaches like Monte Carlo simulations and molecular dynamics (MD) provide insight into conformational preferences.

Studies on related, conformationally flexible terpyridines have shown that the molecule can adopt several limiting planar conformations depending on rotation around the inter-ring C-C bonds. The introduction of different substituents can induce a switch between these conformations, which in turn alters how the molecules pack together in a solid state and, by extension, how they might present themselves to a receptor. For flexible macrocycles, rigorous sampling of conformations is required to understand ligand-receptor interactions. Correlating the results of conformational analysis with biological assay data allows researchers to build a robust understanding of the conformation-activity relationship, which is a vital complement to traditional SAR data.

Optimization of Binding Affinity and Functional Potency

A primary goal of SAR studies is the systematic optimization of a lead compound to enhance its binding affinity (how tightly it binds to the target) and its functional potency (the concentration required to produce a desired biological effect). This is an iterative process where chemical modifications are made and the resulting analogues are tested.

In the development of M₄ positive allosteric modulators (PAMs), iterative libraries of 2,3,6-trisubstituted pyridines were synthesized to rapidly explore SAR. This led to the identification of potency-enhancing substituents, ultimately yielding potent and selective tool compounds. Similarly, in the pursuit of PPARγ modulators, derivatization of a lead compound by introducing substituents onto the pyridine ring was explored to enhance potency. When initial modifications on one part of the molecule did not yield the desired outcome (e.g., potent partial agonists), other parts of the molecule, such as an attached benzimidazole (B57391) ring, were modified.

This optimization process often involves balancing multiple properties. For instance, in the development of carbonic anhydrase inhibitors based on a pyridine-3-sulfonamide (B1584339) scaffold, modifications at the 4-position were designed to interact with different regions of the enzyme's active site to improve affinity. The data below illustrates how modifications to a pyridine-based scaffold can lead to significant improvements in potency.

Table 2: Optimization of Pyridine Derivatives as CXCR4 Antagonists. Data from.
CompoundModificationBinding Affinity (EC₅₀)
2bSpecific substitution pattern10 nM
2kAlternative substitution pattern1000 nM

Selectivity Profile Analysis across Multiple Targets

In modern drug discovery, achieving selectivity for a specific biological target over other related targets is crucial for minimizing off-target effects. The analysis of a compound's selectivity profile is therefore a key component of SAR studies. This involves testing compounds against a panel of different receptors or enzymes.

The concept of target-specific selectivity can be broken down into two components: the compound's potency against the target of interest (absolute potency) and its potency against other targets (relative potency). Optimization strategies aim to maximize both.

For example, SAR studies on 1,4-dihydropyridine (B1200194) derivatives identified compounds that were selective for the A₃ adenosine (B11128) receptor subtype. One derivative, compound 28 (MRS1097), was found to be 55-fold selective for A₃ vs A₁ receptors and 44-fold selective vs A₂ₐ receptors. In another example, pyridine-3-sulfonamide derivatives were optimized for high selectivity towards cancer-related carbonic anhydrase isoforms (hCA IX and XII) over the ubiquitous hCA II isoform. The development of M₄ PAMs also focused heavily on achieving high functional selectivity against other muscarinic receptor subtypes (M₁, M₂, M₃, M₅). These efforts demonstrate that careful structural modification, guided by SAR, can successfully engineer a high degree of target selectivity into a lead compound.

Table 3: Selectivity Profile of Pyridine-3-Sulfonamide Derivatives against Carbonic Anhydrase (hCA) Isoforms. Data from.
CompoundSubstituenthCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)Selectivity (hCA II / hCA IX)
44-fluorobenzyl1015137.57.38
5n-hexyl44.5855.30.05
63-methylbutan-1-yl61.914450.04
17Cyclohexyl (via longer linker)419142.12.95
18Cyclohexyl (via different linker)505187.92.69

Preclinical Pharmacological Evaluation in Disease Models

Neuropharmacological Applications

The unique structure of 3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has prompted extensive research into its effects on the central nervous system.

Antipsychotic-Like Activity in Animal Models

Derivatives of this compound have been investigated for their potential as antipsychotic agents. A novel series of aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines demonstrated dopaminergic activity. nih.gov Structure-activity relationship studies focused on their affinity for the dopamine (B1211576) D2 receptor and their ability to inhibit locomotor activity in rodents. nih.gov Compounds with a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) and an aryl group with hydrogen-bonding substituents separated by a butynyl chain showed the most potent dopaminergic activity. nih.gov

In a separate study, multifunctional ligands based on 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole were designed and synthesized. nih.gov These compounds were characterized as high-affinity partial agonists of the D2 receptor and antagonists of the 5-HT6 receptor. nih.gov One particular compound from this series exhibited significant antipsychotic-like activity in animal models without inducing motor impairments. nih.gov The antipsychotic-like properties of these compounds are often evaluated using models such as apomorphine-induced climbing in mice, which is closely correlated with in vitro affinity at D2 receptors. researchgate.netresearchgate.net

Table 1: Antipsychotic-Like Activity of this compound Derivatives

Compound Type Key Findings Animal Model Reference
Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines Potent dopaminergic activity, inhibition of locomotor activity. Rodents nih.gov
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole derivatives High-affinity partial D2 receptor agonists, 5-HT6 receptor antagonists, antipsychotic-like activity without motor impairment. Mice nih.gov
General Antipsychotics Inhibition of apomorphine-induced climbing correlates with D2 receptor affinity. Mice researchgate.netresearchgate.net

Antidepressant-Like and Anxiolytic Activity in Preclinical Models

Research has also explored the antidepressant and anxiolytic potential of this compound derivatives. The same multifunctional 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole based ligands that showed antipsychotic-like effects also demonstrated antidepressant- and anxiolytic-like activity in preclinical models. nih.gov These compounds were found to be blockers of the serotonin (B10506) transporter (SERT) and activated 5-HT1A receptors while blocking 5-HT7 receptors. nih.gov

The evaluation of antidepressant-like activity often involves behavioral tests such as the forced swim test and tail suspension test in mice. nih.govfrontiersin.org In these tests, a reduction in immobility time is indicative of an antidepressant effect. nih.gov For anxiolytic activity, models like the elevated plus maze are commonly employed. nih.govresearchgate.net One study on a potent and highly selective metabotropic glutamate (B1630785) subtype 5 receptor antagonist, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, demonstrated anxiolytic activity in the rat fear-potentiated startle model. nih.gov

Table 2: Antidepressant-Like and Anxiolytic Activity in Preclinical Models

Compound/Derivative Activity Animal Model Key Findings Reference
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole based ligands Antidepressant-like, Anxiolytic-like Mice Acted as SERT blockers, 5-HT1A receptor activators, and 5-HT7 receptor blockers. nih.gov
1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) Antidepressant-like Mice Significantly decreased immobility time in forced swim and tail suspension tests. nih.gov
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine Anxiolytic Rats Potent and highly selective mGlu5 receptor antagonist. nih.gov

Procognitive Effects and Amelioration of Memory Deficits in Rodent Models

The potential of this compound derivatives to enhance cognitive function has been a key area of investigation. The multifunctional 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole based ligands not only showed antipsychotic and antidepressant-like effects but also demonstrated memory-enhancing properties. nih.gov Specifically, one compound from this series was able to ameliorate memory deficits induced by scopolamine (B1681570) in mice. nih.gov

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease, which often include cognitive deficits. nih.gov Studies using MPTP have shown that it significantly affects various memory processes, including spatial memory, working memory, and recognition memory in rodents. nih.gov Research on compounds that can counteract these deficits is crucial. The procognitive effects of these compounds are often linked to their activity as 5-HT6 receptor antagonists. nih.gov

Relevance in Parkinsonism Research and Monoamine Oxidase Activity

The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-established neurotoxin used to induce parkinsonism in animal models. nih.govnih.gov Its metabolite, N-methyl-4-phenylpyridine (MPP+), is formed by the action of monoamine oxidase B (MAO-B) and is selectively taken up by dopamine neurons, leading to their destruction. nih.govnih.gov This selective toxicity is the basis for its use in Parkinson's disease research. nih.gov

The inhibition of MAO is a key area of study in this context. Research on analogues of MPTP has shown that a 4-phenyl-1,2,3,6-tetrahydropyridine ring is crucial for the time-dependent inhibition of MAO. nih.gov For instance, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (B1618533) (CPTP) demonstrated a significant time-dependent inhibition of MAO-B. nih.gov Some 1H-pyrrolo[3,2-c]quinoline compounds have been identified as having potent inhibitory activity at MAO-B. nih.gov The development of selective MAO-B inhibitors is a promising avenue for antiparkinsonian agents. mdpi.com

Table 3: Relevance in Parkinsonism Research and Monoamine Oxidase Activity

Compound/Derivative Relevance Key Findings Reference
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Induces parkinsonism in animal models. Its metabolite MPP+ is selectively toxic to dopamine neurons. nih.govnih.gov
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP) MAO-B inhibitor. Shows time-dependent inhibition of MAO-B. nih.gov
1H-Pyrrolo[3,2-c]quinoline derivatives MAO-B inhibitors. Potent inhibitory activity at MAO-B. nih.gov
4-(2-Methyloxazol-4-yl)benzenesulfonamide Selective MAO-B inhibitor. Potential lead compound for antiparkinsonian agents. mdpi.com

Antiseizure Properties in Animal Models

The antiseizure potential of compounds related to the this compound structure has been evaluated in various animal models. One study investigated the antiseizure properties of enantiomeric pyridinium (B92312) inhibitors of TNFα/NFκB signaling. nih.gov The (S)-enantiomer, MRS-2485, was found to have higher protective potency in the 6 Hz induced seizure test in mice and was also protective in the corneal kindled mouse test. nih.gov

The 4-aminopyridine (B3432731) (4-AP) model is another established method for inducing seizures in vitro and in vivo to test the efficacy of antiseizure drugs. ane.plfrontiersin.org This model works by blocking K+ channels, leading to neuronal hyperexcitability. ane.pl The maximal electroshock (MES) test is also a widely used screening tool for anticonvulsant activity against generalized tonic-clonic seizures. nih.gov

Antimicrobial and Anti-Infective Research

In addition to neuropharmacological applications, various pyridine (B92270) derivatives have been synthesized and evaluated for their antimicrobial properties. A series of novel 1-substituted (1H-1,2,3-triazole-4-yl) methoxy (B1213986) functionalized pyridine derivatives were screened for their antimicrobial activity, with some compounds showing promising activity against Staphylococcus aureus. researchgate.net Other studies have synthesized pyridine derivatives that exhibited activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. nih.govnih.govresearchgate.net For instance, some 3-(pyridin-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria. nih.gov Similarly, certain imidazo[4,5-b]pyridine derivatives were found to be more effective against Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria. mdpi.com

Table 4: Antimicrobial Activity of Pyridine Derivatives

Compound Series Target Organisms Key Findings Reference
1-Substituted (1H-1,2,3-triazole-4-yl) methoxy functionalized pyridines Staphylococcus aureus Promising activity against specific strains. researchgate.net
3-(Pyridin-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria Strong antibacterial activity. nih.gov
Imidazo[4,5-b]pyridine derivatives Bacillus cereus (Gram-positive), Escherichia coli (Gram-negative) More potent against Gram-positive bacteria. mdpi.com
Nicotinic acid benzylidene hydrazide derivatives S. aureus, B. subtilis, E. coli, C. albicans, A. niger Some compounds showed activity comparable to standard drugs. nih.gov
N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide Gram-positive and Gram-negative bacteria Varied activity with some compounds showing high potency. researchgate.net

Anti-inflammatory Applications

Modulation of Pro-inflammatory Cytokines

Currently, there is a lack of publicly available scientific literature and research data specifically detailing the preclinical evaluation of This compound and its direct modulatory effects on pro-inflammatory cytokines. Extensive searches for studies investigating the impact of this specific compound on key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1beta (IL-1β) did not yield specific findings.

While research exists on various derivatives of tetrahydropyridine (B1245486) and their capacity to inhibit the production of pro-inflammatory cytokines, this information pertains to structurally related but distinct molecules and not to this compound itself. Therefore, no detailed research findings or data tables on its specific activity in modulating pro-inflammatory cytokines can be provided at this time.

Compound Names Mentioned

Compound Name
This compound
Interleukin-1beta (IL-1β)
Interleukin-6 (IL-6)

Advanced Characterization and Computational Studies

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR spectra would be expected to show distinct signals for the protons on both the pyridine (B92270) and the tetrahydropyridine (B1245486) rings. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons on the partially saturated tetrahydropyridine ring, including the vinyl proton and the allylic and aliphatic methylene (B1212753) protons, would appear in the upfield region.

¹³C NMR spectra would complement the proton data, showing signals for each unique carbon atom. The carbons of the aromatic pyridine ring would resonate at lower field (δ 120-150 ppm) compared to the sp³ and sp² hybridized carbons of the tetrahydropyridine moiety.

For illustrative purposes, the NMR data for a related 1,4-dihydropyridine (B1200194) derivative, 2,6-dimethyl-3,5-pyridinedicarboxamide, shows characteristic shifts that help in structural confirmation. imperial.ac.uknih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine would be expected to display characteristic absorption bands:

N-H Stretch: A medium to weak band around 3300-3500 cm⁻¹ for the secondary amine in the tetrahydropyridine ring.

C-H Stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

C=C and C=N Stretch: Bands in the 1550-1650 cm⁻¹ region corresponding to the double bonds within both the pyridine and tetrahydropyridine rings. For example, the IR spectrum of pure pyridine shows a characteristic band at 1437 cm⁻¹. youtube.com

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition. For this compound (C₁₀H₁₂N₂), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight (160.22 g/mol ). nbinno.com High-resolution mass spectrometry (HRMS) would provide the exact mass (160.100052), confirming the molecular formula. nbinno.com The fragmentation pattern would likely involve the cleavage of the tetrahydropyridine ring.

TechniqueExpected Observations for this compoundIllustrative Data from Related Compounds
¹H NMRSignals for aromatic (pyridine) and aliphatic/vinylic (tetrahydropyridine) protons.For 6-(4-Bromophenyl)-2-imino-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile: δ 6.91–7.75 (m, 10H, aromatic + –NHs). nih.gov
¹³C NMRResonances for sp² carbons of both rings and sp³ carbons of the tetrahydropyridine ring.For 2-Phenylpyridine: δ 157.4, 149.6, 139.4, 136.7, 129.0, 128.7, 122.1, 120.6. rsc.org
IR (cm⁻¹)N-H stretch (~3400), aromatic C-H stretch (>3000), aliphatic C-H stretch (<3000), C=C/C=N stretch (1550-1650).For 6-(1,3-Benzodioxol-5-yl)-4-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile: 3430 (N-H), 2219 (C≡N), 1680 (C=O). nih.gov
Mass Spec (MS)Molecular Ion Peak (M⁺) at m/z ≈ 160.22.For C₂₁H₁₆N (a different pyridine derivative): HRMS (m/z) calcd: 282.1282, Found: 282.1283. rsc.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation and configuration.

Although a crystal structure for this compound has not been reported in the searched literature, analysis of a related compound, 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, demonstrates the power of this method. nih.govresearchgate.net For this molecule, X-ray analysis revealed a butterfly-like conformation and detailed how intermolecular N-H···N hydrogen bonds dictate the crystal packing, forming infinite ribbons. nih.govresearchgate.net

Should a single crystal of this compound be obtained, X-ray diffraction would elucidate:

The precise geometry of both the pyridine and tetrahydropyridine rings.

The conformation of the tetrahydropyridine ring (e.g., half-chair, boat).

The intermolecular interactions (e.g., hydrogen bonding, π–π stacking) that govern the supramolecular assembly in the solid state. researchgate.net

Crystallographic ParameterInformation ProvidedExample from 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine nih.gov
Crystal System & Space GroupSymmetry of the crystal lattice.Orthorhombic, C2
Unit Cell Dimensions (a, b, c)Size and shape of the unit cell.a = 11.2862 Å, b = 14.481 Å, c = 6.8864 Å
Bond Lengths & AnglesPrecise intramolecular distances and angles.N3—H3B⋯N1i hydrogen bond: D-H = 0.83 Å, H···A = 2.35 Å, D···A = 3.142 Å
Dihedral AnglesTorsional angles defining molecular conformation.Dihedral angle between pyridine rings: 31.57°

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular properties where experimental data is unavailable or difficult to obtain. wikipedia.org These methods are crucial for rationalizing observed properties and predicting the behavior of new molecules.

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity, such as biological potency or toxicity. wikipedia.org These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., steric, electronic, hydrophobic) and the observed activity.

No specific QSAR studies involving this compound were identified. However, QSAR studies on related heterocyclic structures are common. For instance, 3D-QSAR models have been developed for 1,4-dihydropyridine derivatives to understand the structural features governing their activity as multidrug resistance reverters in cancer. researchgate.net Similarly, a QSAR study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives helped to identify key physicochemical properties for their inhibitory activity. researchgate.net A QSAR study on the target compound would involve synthesizing a series of analogs, measuring their biological activity, and then building a model to guide the design of more potent compounds.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile).

The LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile).

For this compound, the distribution and energy of these orbitals, calculated using methods like Density Functional Theory (DFT), would predict its reactive sites. researchgate.net The HOMO is likely to be localized on the electron-rich π-system and the nitrogen lone pairs, indicating sites susceptible to electrophilic attack or oxidation. The LUMO would be distributed over the electron-deficient parts of the pyridine ring, indicating sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

A molecule's electrostatic potential (ESP) map illustrates the charge distribution on its surface. It is a valuable tool for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions, which are fundamental to molecular recognition.

For this compound, an ESP map would show negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating its role as a hydrogen bond acceptor. The hydrogen atom on the tetrahydropyridine's nitrogen (N-H) would exhibit positive potential (blue), highlighting its function as a hydrogen bond donor. These computational analyses, often supplemented by Hirshfeld surface analysis, can explain the intermolecular forces observed in crystal structures. researchgate.netscielo.org.co

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov MD simulations can provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target like a protein receptor.

While no MD simulations have been published for this compound, this technique has been applied to similar structures. For example, MD simulations were used to study the binding stability of novel dihydropyridine (B1217469) derivatives within the active site of a target enzyme, confirming stable binding poses over a 200 ns simulation. nih.gov An MD simulation of the title compound could be used to explore its preferred conformations in solution or to model its interaction with a hypothetical receptor, providing insights into its dynamic behavior that are not accessible through static modeling alone.

Future Directions and Research Gaps

Exploration of Novel Analog Synthesis and Chemical Space Expansion

The synthesis of novel analogs of 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine is a foundational step in exploring its structure-activity relationships (SAR). nih.gov Modern synthetic methodologies offer a plethora of options for creating diverse libraries of related compounds. Techniques such as palladium-catalyzed cross-coupling reactions, ring-closing metathesis, and multi-component reactions can be employed to introduce a wide array of substituents onto both the tetrahydropyridine (B1245486) and pyridine (B92270) rings. mdpi.comorganic-chemistry.org The goal is to systematically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Synthetic StrategyPotential ModificationsDesired Outcomes
Palladium-Catalyzed Cross-CouplingIntroduction of aryl, heteroaryl, and alkyl groups at various positions.Enhanced receptor affinity and selectivity.
Ring-Closing MetathesisFormation of constrained analogs to probe conformational requirements for binding.Improved understanding of the bioactive conformation.
Multi-Component ReactionsRapid generation of diverse scaffolds in a single step.Efficient exploration of a broad chemical space.

Systematic exploration of the chemical space around this scaffold will be crucial for identifying lead compounds with optimized therapeutic profiles.

Deeper Elucidation of Mechanism of Action and Off-Target Interactions

A profound understanding of the mechanism of action of this compound is paramount. Given its structural similarity to known nAChR ligands, it is hypothesized to interact with these receptors. unimi.itwikipedia.org However, the specific nAChR subtypes it targets and the nature of this interaction (agonist, antagonist, or allosteric modulator) need to be determined through rigorous pharmacological studies. unimi.itnih.gov In vitro binding assays using membranes from human brain tissue can provide initial insights into its affinity for nicotinic receptors. nih.gov

Furthermore, a comprehensive off-target screening is essential to identify any unintended interactions with other receptors, enzymes, or ion channels. This proactive approach can help in early identification of potential side effects and guide the chemical optimization process towards more selective compounds.

Development of Selective Modulators for Specific Receptors and Enzymes

Building upon a deeper understanding of its mechanism of action, the next logical step is the rational design of selective modulators. For instance, if this compound is found to interact with a specific nAChR subtype implicated in a particular disease, medicinal chemistry efforts can be directed towards enhancing this selectivity. This involves iterative cycles of design, synthesis, and biological testing to fine-tune the molecular structure for optimal interaction with the desired target while minimizing off-target effects. The development of ligands with high selectivity for specific receptor subtypes, such as α3β4 or α7 nAChRs, is a key area of interest in the development of therapeutics for conditions like drug addiction and cognitive disorders. mdpi.com

Advanced Preclinical Model Validation

Promising analogs identified through in vitro screening must undergo rigorous validation in advanced preclinical models. These models should be relevant to the intended therapeutic indication. For example, if the compound is being developed for a neurodegenerative disorder, animal models that recapitulate key aspects of the disease pathology would be employed. nih.gov The preclinical characterization should encompass a broad range of assessments, including pharmacokinetics, pharmacodynamics, and efficacy in relevant behavioral models. nih.gov For instance, cognitive-enhancing properties can be evaluated in models of working memory, recognition memory, and sensory gating. nih.gov

Preclinical ModelAssessmentTherapeutic Relevance
Animal models of Alzheimer's DiseaseCognitive performance, amyloid plaque loadNeurodegenerative disorders
Animal models of Parkinson's DiseaseMotor function, dopaminergic neuron survivalNeurodegenerative disorders
Animal models of nicotine addictionSelf-administration, withdrawal symptomsSubstance use disorders

These studies are crucial for establishing proof-of-concept and providing the necessary data to support progression to clinical trials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the drug discovery process for compounds like this compound. nih.gov ML models can be trained on existing data for nAChR ligands to predict the activity of novel, untested analogs. researchgate.netnih.gov These predictive models can be used to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. biorxiv.org

Furthermore, generative AI models can be employed to design entirely new molecules with desired properties, expanding the chemical space beyond what might be conceived through traditional medicinal chemistry approaches. mdpi.com These computational tools can analyze vast datasets to identify subtle structure-activity relationships and guide the design of more potent and selective ligands. nih.gov

AI/ML ApplicationDescriptionPotential Impact
Predictive ModelingTraining algorithms to predict the biological activity of new analogs.Prioritization of synthetic efforts and increased success rate.
Generative DesignUsing AI to design novel chemical structures with desired properties.Exploration of novel chemical space and identification of innovative drug candidates.
Virtual ScreeningComputationally screening large libraries of compounds for potential hits.Rapid identification of promising lead compounds.

By embracing these advanced computational techniques, the journey from a promising chemical scaffold to a clinically viable therapeutic can be significantly expedited.

Q & A

Basic: What synthetic methodologies are effective for functionalizing the tetrahydropyridine ring in 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine?

Methodological Answer:
Functionalization of the tetrahydropyridine ring can be achieved via:

  • Substitution Reactions : Use sodium azide (NaN₃) or potassium thiocyanate (KSCN) to introduce azido or thiocyanato groups at reactive positions .
  • Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to attach aryl/heteroaryl groups. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent conditions (e.g., DMF/H₂O) .
  • Electrophilic Aromatic Substitution : Introduce halogens (e.g., F, I) at specific positions using directing groups on the pyridine ring .

Key Consideration : Monitor regioselectivity using NMR (e.g., 1^1H/13^{13}C) and confirm purity via HPLC .

Basic: How can structural characterization of this compound derivatives be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C chemical shifts with reference spectra. For example, pyridyl protons typically appear at δ 7.5–8.5 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weights (e.g., C₁₂H₁₂F₃N·ClH: calc. 263.07, found 263.05) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in co-crystals) .

Advanced: What structural features of pyridine derivatives enhance CYP1B1 inhibitory activity?

Methodological Answer:

  • Position of Substituents : Pyridinyl groups at the C2 position of steroidal frameworks show 6–10× higher potency (IC₅₀ = 0.011 μM) compared to C3/C4 analogs. This is attributed to optimal steric alignment in the CYP1B1 catalytic pocket .
  • Hydroxylation at C17β : Derivatives with 17β-OH (e.g., estradiol analogs) exhibit 7.5× greater activity than oxidized (C17=O) counterparts due to improved hydrogen bonding with active-site residues .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.